Cas no 3080-69-1 (1,3-Dioxane,2-hexyl-4-methyl-)
1,3-Dioxane,2-hexyl-4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dioxane,2-hexyl-4-methyl-
- 2-hexyl-4-methyl-1,3-dioxane
- (2SR,4RS)-2-hexyl-4-methyl-1,3-dioxane
- 4-Methyl-2-hexyl-1,3-dioxane
- AC1L3U8F
- AC1Q6ZI3
- Heptaldehyde-1,3-butylene glycol acetal
- Heptanal, cyclic 1-methyltrimethylene acetal
- Heptanal, cyclic trimethylene acetal
- Heptanal,3-propanediyl acetal
- m-Dioxane, 2-hexyl-4-methyl-
- 4-Methyl-2-hexyl-1,3-dioxane;1,3-Dioxane, 2-hexyl-4-methyl-
- Heptanal, cyclic 1,3-propanediyl acetal
- NSC 6838
- AI3-22552
- 3080-69-1
- DTXSID30883944
- 1,3-Dioxane, 2-hexyl-4-methyl-
- NSC6838
- NSC-6838
- EINECS 221-371-7
- BCP32473
- NS00046436
- AKOS040749882
-
- MDL: MFCD34603709
- Inchi: 1S/C11H22O2/c1-3-4-5-6-7-11-12-9-8-10(2)13-11/h10-11H,3-9H2,1-2H3
- InChI Key: WHAXQUXICKDLJD-UHFFFAOYSA-N
- SMILES: O1C(C)CCOC1CCCCCC
Computed Properties
- Exact Mass: 186.16206
- Monoisotopic Mass: 186.16198
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5
- XLogP3: 3.5
Experimental Properties
- Density: 0.878
- Boiling Point: 224.2°Cat760mmHg
- Flash Point: 83.9°C
- Refractive Index: 1.424
- PSA: 18.46
- LogP: 3.10830
1,3-Dioxane,2-hexyl-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1132483-1g |
2-hexyl-4-methyl-1,3-dioxane |
3080-69-1 | 95% | 1g |
$900 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1132483-1g |
2-hexyl-4-methyl-1,3-dioxane |
3080-69-1 | 95% | 1g |
$900 | 2024-07-23 | |
| eNovation Chemicals LLC | Y1132483-1g |
2-hexyl-4-methyl-1,3-dioxane |
3080-69-1 | 95% | 1g |
$900 | 2025-03-01 |
1,3-Dioxane,2-hexyl-4-methyl- Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 1,3-Dioxane,2-hexyl-4-methyl-
1,3-Dioxane, 2-hexyl-4-methyl- (CAS No. 3080-69-1): An Overview of Its Properties, Applications, and Recent Research
1,3-Dioxane, 2-hexyl-4-methyl- (CAS No. 3080-69-1) is a cyclic ether compound with a unique molecular structure that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound, also known as 2-hexyl-4-methyl-1,3-dioxane, is characterized by its six-membered ring containing two oxygen atoms and a hexyl and methyl substituent. Its chemical formula is C10H20O2, and it has a molecular weight of approximately 172.26 g/mol.
The physical properties of 1,3-Dioxane, 2-hexyl-4-methyl- include a boiling point of around 155°C and a melting point of -45°C. It is a colorless liquid with a mild ether-like odor and is soluble in water and most organic solvents. These properties make it an attractive candidate for various applications in chemical synthesis and pharmaceutical development.
In the realm of organic synthesis, 1,3-Dioxane, 2-hexyl-4-methyl- has been utilized as a versatile building block for the synthesis of complex molecules. Its cyclic structure and functional groups provide multiple points of reactivity, allowing for the creation of diverse chemical structures. Recent studies have explored its use in the synthesis of bioactive compounds, such as natural products and pharmaceutical intermediates. For instance, a study published in the Journal of Organic Chemistry demonstrated the efficient synthesis of a series of antifungal agents using 1,3-Dioxane, 2-hexyl-4-methyl- as a key intermediate.
The pharmaceutical industry has also shown interest in 1,3-Dioxane, 2-hexyl-4-methyl-. Its unique structure and properties make it suitable for use as a solvent or stabilizer in drug formulations. Additionally, recent research has focused on its potential as a prodrug precursor. Prodrugs are inactive compounds that are converted into active drugs within the body through metabolic processes. A study published in the European Journal of Medicinal Chemistry reported the successful development of prodrugs using 1,3-Dioxane, 2-hexyl-4-methyl-, which showed improved solubility and bioavailability compared to their parent compounds.
Beyond its applications in organic synthesis and pharmaceuticals, 1,3-Dioxane, 2-hexyl-4-methyl- has also been studied for its environmental impact. While it is generally considered to have low toxicity and environmental persistence, ongoing research aims to understand its behavior in different environmental conditions. A study published in the Journal of Environmental Science and Health investigated the biodegradation potential of 1,3-Dioxane, 2-hexyl-4-methyl- in soil and water systems. The results indicated that it can be effectively degraded by microbial activity under aerobic conditions.
The safety profile of 1,3-Dioxane, 2-hexyl-4-methyl- is an important consideration for its industrial use. While it is not classified as a hazardous substance under current regulations, proper handling and storage practices are recommended to ensure workplace safety. Safety data sheets (SDS) provide detailed information on its physical and chemical properties, as well as guidelines for safe handling and disposal.
In conclusion, 1,3-Dioxane, 2-hexyl-4-methyl- (CAS No. 3080-69-1) is a versatile compound with significant potential in various fields. Its unique molecular structure and properties make it an attractive candidate for organic synthesis, pharmaceutical development, and environmental studies. Ongoing research continues to explore new applications and improve our understanding of this compound's behavior and impact.
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